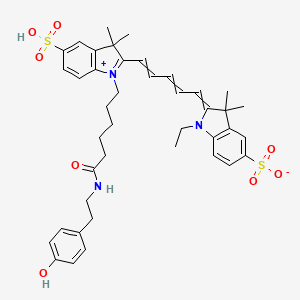![molecular formula C25H41N3O2 B2707561 N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea CAS No. 866137-18-0](/img/structure/B2707561.png)
N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-morpholinopropyl)-N’-[4-(4-pentylcyclohexyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholinopropyl)-N’-[4-(4-pentylcyclohexyl)phenyl]urea typically involves the reaction of a suitable isocyanate with an amine. One possible synthetic route is as follows:
Starting Materials: 4-(4-pentylcyclohexyl)aniline and 3-morpholinopropyl isocyanate.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions, and at a controlled temperature (e.g., 0-25°C).
Procedure: The isocyanate is added dropwise to a solution of the aniline in the solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours until completion.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3-morpholinopropyl)-N’-[4-(4-pentylcyclohexyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a biochemical probe or ligand for studying protein interactions.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the formulation of specialty chemicals, polymers, or coatings.
作用機序
The mechanism of action of N-(3-morpholinopropyl)-N’-[4-(4-pentylcyclohexyl)phenyl]urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be elucidated through experimental studies, including binding assays, enzymatic activity measurements, and cellular assays.
類似化合物との比較
Similar Compounds
N-(3-morpholinopropyl)-N’-phenylurea: Lacks the cyclohexyl group, potentially altering its chemical properties and applications.
N-(3-morpholinopropyl)-N’-[4-(4-methylcyclohexyl)phenyl]urea: Contains a methyl group instead of a pentyl group, which may affect its hydrophobicity and biological activity.
N-(3-morpholinopropyl)-N’-[4-(4-ethylcyclohexyl)phenyl]urea: Contains an ethyl group, which may influence its steric and electronic properties.
Uniqueness
The presence of the pentylcyclohexyl group in N-(3-morpholinopropyl)-N’-[4-(4-pentylcyclohexyl)phenyl]urea imparts unique hydrophobic and steric characteristics, potentially enhancing its interactions with specific molecular targets and its solubility in organic solvents
特性
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-3-[4-(4-pentylcyclohexyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41N3O2/c1-2-3-4-6-21-7-9-22(10-8-21)23-11-13-24(14-12-23)27-25(29)26-15-5-16-28-17-19-30-20-18-28/h11-14,21-22H,2-10,15-20H2,1H3,(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLAAVANZVGQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2707478.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2707482.png)
![2,5-dimethyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide](/img/structure/B2707484.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methoxy-2-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2707488.png)
![N-(4-ethoxyphenethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2707489.png)

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2707492.png)
![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2707495.png)


![(5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2707498.png)
![N-(3,4-dimethylphenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2707499.png)

